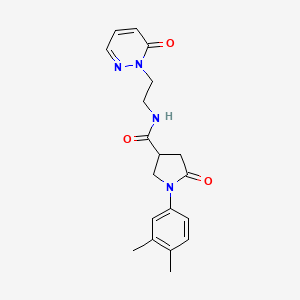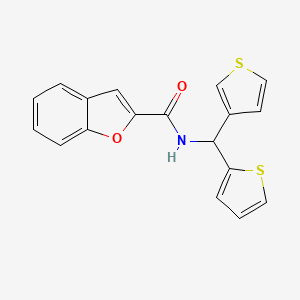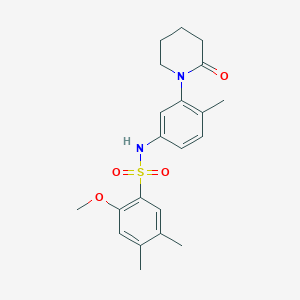
2-(3,5-dioxo-1,4-benzoxazepin-4-yl)-N-(2-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,5-dioxo-1,4-benzoxazepin-4-yl)-N-(2-methylphenyl)acetamide, also known as DMXAA or Vadimezan, is a synthetic small molecule that was initially developed as an antitumor agent. It has a molecular weight of 308.34 g/mol and a chemical formula of C17H14N2O3. DMXAA is a promising drug candidate due to its ability to selectively target tumor cells while sparing normal cells.
Mécanisme D'action
The exact mechanism of action of 2-(3,5-dioxo-1,4-benzoxazepin-4-yl)-N-(2-methylphenyl)acetamide is not fully understood. However, it is known to activate the stimulator of interferon genes (STING) pathway, which leads to the production of type I interferons and other cytokines. These cytokines activate immune cells, such as natural killer cells and T cells, which then target and destroy tumor cells.
Biochemical and Physiological Effects:
2-(3,5-dioxo-1,4-benzoxazepin-4-yl)-N-(2-methylphenyl)acetamide has been shown to have a range of biochemical and physiological effects. It induces the production of cytokines and chemokines, which recruit immune cells to the tumor site. It also leads to the destruction of tumor blood vessels and the induction of tumor cell death. 2-(3,5-dioxo-1,4-benzoxazepin-4-yl)-N-(2-methylphenyl)acetamide has been shown to be well-tolerated in preclinical studies, with no significant toxicity observed.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3,5-dioxo-1,4-benzoxazepin-4-yl)-N-(2-methylphenyl)acetamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has a well-defined mechanism of action and has been extensively studied in preclinical models. However, 2-(3,5-dioxo-1,4-benzoxazepin-4-yl)-N-(2-methylphenyl)acetamide has some limitations as well. It has poor solubility in water, which can make it difficult to administer in vivo. It also has a short half-life, which can limit its efficacy.
Orientations Futures
There are several future directions for 2-(3,5-dioxo-1,4-benzoxazepin-4-yl)-N-(2-methylphenyl)acetamide research. One area of interest is in combination therapy with other anticancer agents. 2-(3,5-dioxo-1,4-benzoxazepin-4-yl)-N-(2-methylphenyl)acetamide has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models. Another area of interest is in the development of more potent and selective STING agonists. 2-(3,5-dioxo-1,4-benzoxazepin-4-yl)-N-(2-methylphenyl)acetamide has been shown to activate other pathways besides STING, which can lead to off-target effects. Finally, there is interest in the development of 2-(3,5-dioxo-1,4-benzoxazepin-4-yl)-N-(2-methylphenyl)acetamide analogs with improved solubility and pharmacokinetic properties.
Méthodes De Synthèse
2-(3,5-dioxo-1,4-benzoxazepin-4-yl)-N-(2-methylphenyl)acetamide can be synthesized through a multi-step process starting from 2-hydroxybenzoic acid. The first step involves the synthesis of 2-(2-methylphenyl)acetic acid, which is then converted to 2-(3,5-dioxo-1,4-benzoxazepin-4-yl)acetic acid. The final step involves the amidation of the carboxylic acid group with 2-methylphenylamine to yield 2-(3,5-dioxo-1,4-benzoxazepin-4-yl)-N-(2-methylphenyl)acetamide.
Applications De Recherche Scientifique
2-(3,5-dioxo-1,4-benzoxazepin-4-yl)-N-(2-methylphenyl)acetamide has been extensively studied for its anticancer properties. It has been shown to induce tumor regression in a variety of preclinical models, including lung, colon, breast, and prostate cancers. 2-(3,5-dioxo-1,4-benzoxazepin-4-yl)-N-(2-methylphenyl)acetamide works by activating the innate immune system, leading to the production of cytokines and chemokines that recruit immune cells to the tumor site. This results in the destruction of tumor blood vessels and the induction of tumor cell death.
Propriétés
IUPAC Name |
2-(3,5-dioxo-1,4-benzoxazepin-4-yl)-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-12-6-2-4-8-14(12)19-16(21)10-20-17(22)11-24-15-9-5-3-7-13(15)18(20)23/h2-9H,10-11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOSCYOBEUZJERY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2C(=O)COC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-7-chloro-N-ethyl-3-((4-ethylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2884213.png)

![5-Chloro-4-[4-(5-chloro-2-fluorobenzoyl)piperazine-1-carbonyl]-2-(methylsulfanyl)pyrimidine](/img/structure/B2884215.png)


![5-[(Tert-butoxy)carbonyl]-1,1-difluoro-5-azaspiro[2.3]hexane-4-carboxylic acid](/img/structure/B2884220.png)
![1-[3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-1-yl]-2-phenylethan-1-one](/img/structure/B2884221.png)
![N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B2884225.png)
![N-({1-[2-(4-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide](/img/structure/B2884227.png)
![6,8-Dichloro-3-[5-(phenylamino)-1,3,4-thiadiazol-2-yl]-2h-chromen-2-one](/img/structure/B2884228.png)

![Spiro[5.5]undecane-2-carboxylic acid](/img/structure/B2884234.png)
![Ethyl 5-(4-ethoxy-4-oxobutanamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2884235.png)
